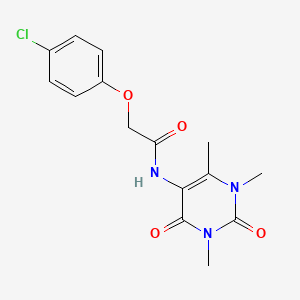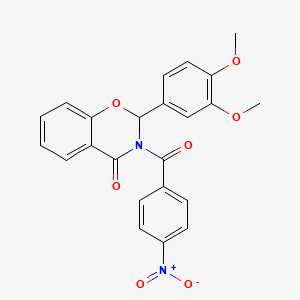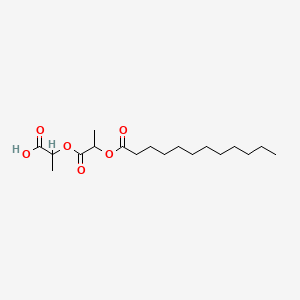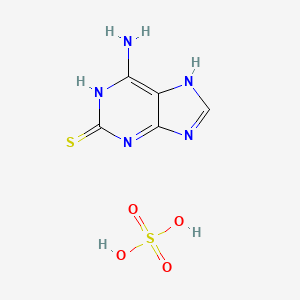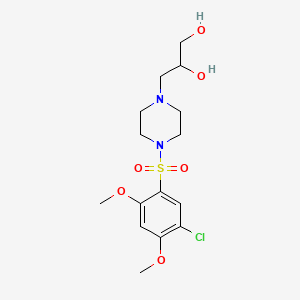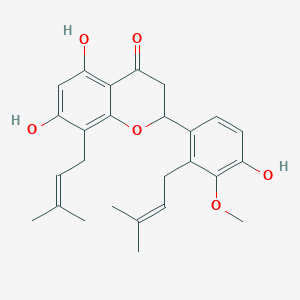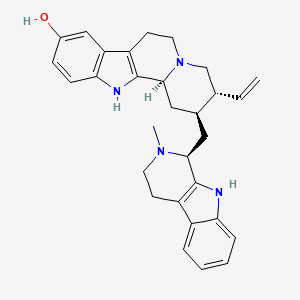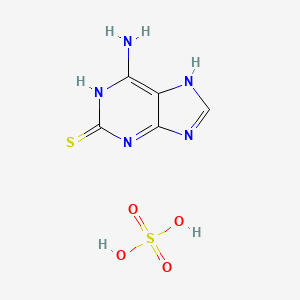
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydro-2H-adenine-2-thione sulfate typically involves the reaction of adenine with sulfur-containing reagents under controlled conditions. One common method involves the reaction of adenine with thiourea in the presence of a strong acid, such as sulfuric acid, to yield the desired thione derivative . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the thione group at the 2-position of the adenine ring.
Industrial Production Methods
Industrial production of 1,7-Dihydro-2H-adenine-2-thione sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学研究应用
1,7-Dihydro-2H-adenine-2-thione sulfate has several scientific research applications, including:
作用机制
The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with molecular targets such as nucleic acids and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function . This interaction can affect various biological pathways, including DNA replication and protein synthesis .
相似化合物的比较
Similar Compounds
2-Thioadenine: A closely related compound with similar chemical properties and applications.
6-Thioguanine: Another thione derivative of a purine base, used as a chemotherapeutic agent.
2-Mercaptoadenine: A thiol derivative of adenine with distinct chemical reactivity.
Uniqueness
1,7-Dihydro-2H-adenine-2-thione sulfate is unique due to its specific thione substitution at the 2-position of the adenine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
6281-92-1 |
|---|---|
分子式 |
C5H7N5O4S2 |
分子量 |
265.3 g/mol |
IUPAC 名称 |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI 键 |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




